Cas no 1707727-99-8 (5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole)
5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole
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- Inchi: 1S/C11H15N5O/c1-2-16-9(5-7-13-16)11-14-10(15-17-11)8-4-3-6-12-8/h5,7-8,12H,2-4,6H2,1H3
- InChI Key: ZQVOZNLKISRYFI-UHFFFAOYSA-N
- SMILES: O1C(C2N(CC)N=CC=2)=NC(C2CCCN2)=N1
5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509520-1g |
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole |
1707727-99-8 | 97% | 1g |
$1007 | 2023-03-10 |
5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole
Introduction to 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole (CAS No. 1707727-99-8)
5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole (CAS No. 1707727-99-8) is a novel heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of [1,2,4]oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a pyrazole and pyrrolidine moiety, contribute to its intriguing pharmacological profile.
The synthesis of 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole has been extensively studied in recent years. One of the most common synthetic routes involves the condensation of an appropriate nitrile with hydrazine to form the intermediate hydrazide, followed by cyclization with an isocyanate or isothiocyanate. This method provides a high yield and purity of the final product, making it suitable for both laboratory-scale synthesis and large-scale production.
In terms of its biological activity, 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole has shown promising results in various preclinical studies. Research has demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, studies have indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions.
The mechanism of action of 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole is not yet fully understood. However, preliminary investigations suggest that it may interact with multiple biological targets. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Furthermore, its antioxidant properties are thought to be mediated through the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are encouraging and suggest that further clinical development is warranted.
In addition to its therapeutic potential, 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole has also been explored for its use as a research tool in understanding the molecular mechanisms underlying various diseases. Its ability to selectively target specific pathways makes it a valuable probe for investigating signaling cascades involved in inflammation and oxidative stress.
The structural versatility of [1,2,4]oxadiazoles has also led to the development of numerous derivatives with enhanced biological activities. For example, modifications at the pyrazole or pyrrolidine moieties have been shown to improve the potency and selectivity of these compounds. This opens up new avenues for optimizing the pharmacological properties of 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole for specific therapeutic applications.
In conclusion, 5-(2-Ethyl-2H-pyrazol-3-yl)-3-pyrrolidin-2-yl-[1,2,4]oxadiazole (CAS No. 1707727-99-8) represents a promising compound with a wide range of potential applications in both medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge.
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